N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorophenyl group, a methyl group, and a phenyl group attached to the triazole ring
Mechanism of Action
Target of Action
They are often used in medicinal chemistry due to their diverse biological activities .
Mode of Action
Many triazoles act by binding to their target proteins and disrupting their normal function .
Biochemical Pathways
Without specific information, it’s hard to say exactly which biochemical pathways this compound might affect. Triazoles can be involved in a wide range of biochemical processes depending on their specific structures and targets .
Pharmacokinetics
These properties can vary widely among different compounds and can be influenced by factors such as the compound’s chemical structure and the patient’s physiology .
Result of Action
Depending on its targets, it could potentially influence a wide range of cellular processes .
Action Environment
The action of this compound could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. Without specific information, it’s hard to say exactly how these factors might impact the compound’s action .
Preparation Methods
The synthesis of N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-chlorobenzyl azide with methyl propiolate in the presence of a copper catalyst to form the triazole ring. The resulting intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents and palladium catalysts to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its triazole ring structure makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits biological activities, including antimicrobial, antifungal, and anticancer properties.
Comparison with Similar Compounds
N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
- N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- N-(2-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
These compounds share a similar triazole ring structure but differ in the position and type of substituents on the phenyl ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(3-chlorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-13-7-5-6-12(17)10-13)19-20-21(11)14-8-3-2-4-9-14/h2-10H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBIYEALZAROPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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